molecular formula C11H9IN2O B1402810 N-(3-iodoquinolin-8-yl)acetamide CAS No. 1393845-70-9

N-(3-iodoquinolin-8-yl)acetamide

Cat. No.: B1402810
CAS No.: 1393845-70-9
M. Wt: 312.11 g/mol
InChI Key: GHGQOWJMGOYLPH-UHFFFAOYSA-N
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Description

N-(3-iodoquinolin-8-yl)acetamide is an organic compound with the molecular formula C11H9IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 3-position and an acetamide group at the 8-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

N-(3-iodoquinolin-8-yl)acetamide is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of materials with specific electronic or photonic properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodoquinolin-8-yl)acetamide typically involves the iodination of quinoline derivatives followed by acetamidation. One common method includes:

    Iodination: Starting with quinoline, the 3-position is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Acetamidation: The iodinated quinoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetamide group at the 8-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Types of Reactions:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azidoquinoline or thiocyanatoquinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

Mechanism of Action

The mechanism of action of N-(3-iodoquinolin-8-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The iodine atom and the acetamide group can influence the compound’s binding affinity and specificity. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

    N-(quinolin-8-yl)acetamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

    3-iodoquinoline: Lacks the acetamide group, affecting its solubility and interaction with biological targets.

    8-aminoquinoline: Contains an amino group instead of an acetamide group, leading to different chemical properties and applications.

Uniqueness: N-(3-iodoquinolin-8-yl)acetamide is unique due to the presence of both the iodine atom and the acetamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-iodoquinolin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGQOWJMGOYLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=CC(=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294406
Record name Acetamide, N-(3-iodo-8-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-70-9
Record name Acetamide, N-(3-iodo-8-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-iodo-8-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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